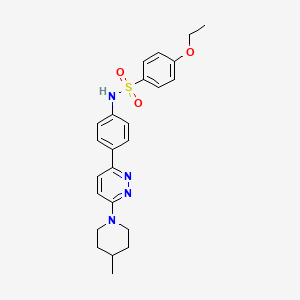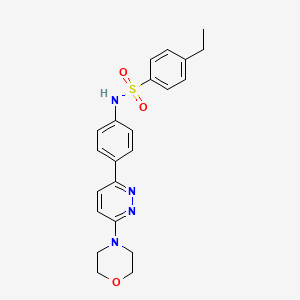
4-ethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide
Descripción general
Descripción
4-ethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide, also known as GSK2334470, is a small molecule inhibitor that targets the PDK1/Akt signaling pathway. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease.
Mecanismo De Acción
4-ethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide targets the PDK1/Akt signaling pathway, which is a key regulator of cell growth, proliferation, and survival. By inhibiting this pathway, this compound can induce cell death and sensitize tumor cells to chemotherapy.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce insulin resistance and improve glucose metabolism in diabetic models, and reduce amyloid beta accumulation and improve cognitive function in Alzheimer's disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-ethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is its specificity for the PDK1/Akt signaling pathway, which makes it a valuable tool for studying this pathway in various diseases. However, one limitation of this compound is its relatively low potency, which may require higher concentrations for effective inhibition.
Direcciones Futuras
For 4-ethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide include further optimization of its potency and selectivity, as well as testing its efficacy in clinical trials for various diseases. Additionally, this compound may have potential applications in other diseases that involve dysregulation of the PDK1/Akt signaling pathway, such as cardiovascular disease and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
4-ethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit the growth of tumor cells and sensitize them to chemotherapy. In diabetes, this compound has been shown to improve insulin sensitivity and glucose metabolism. In Alzheimer's disease, this compound has been shown to reduce amyloid beta accumulation and improve cognitive function.
Propiedades
IUPAC Name |
4-ethyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-2-17-3-9-20(10-4-17)30(27,28)25-19-7-5-18(6-8-19)21-11-12-22(24-23-21)26-13-15-29-16-14-26/h3-12,25H,2,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTLQUGWBIRZTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{4-[(4-Iodophenyl)sulfonyl]piperazin-1-yl}-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B3312428.png)
![1-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3312441.png)
![1-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3312444.png)
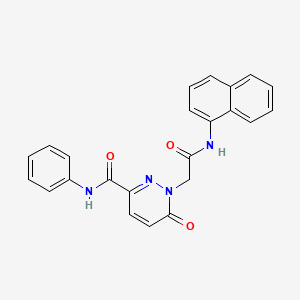

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B3312470.png)

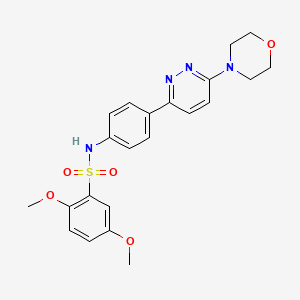
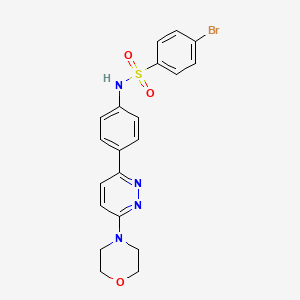
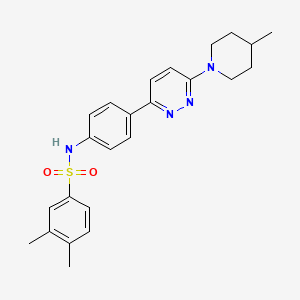
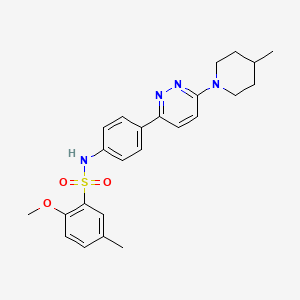
![N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3312511.png)
